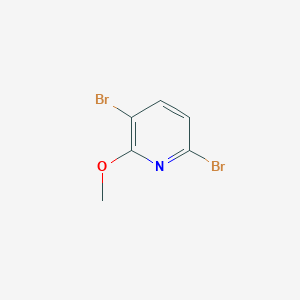

3,6-Dibromo-2-methoxypyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,6-Dibromo-2-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a white solid .

Molecular Structure Analysis

The InChI code for 3,6-Dibromo-2-methoxypyridine is1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

3,6-Dibromo-2-methoxypyridine is a white solid . It has a molecular weight of 266.92 . The compound is typically stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Syntheses

3,6-Dibromo-2-methoxypyridine plays a significant role in various chemical reactions and syntheses. For instance, it has been used in the synthesis of methoxy thiomethoxypyridine derivatives, starting from halogenated pyridines like 2,6-dibromopyridine (Testaferri et al., 1985). Additionally, its derivatives have been used in lithiation reactions, a crucial step in the creation of various chemical compounds (Gros et al., 2003).

Molecular Synthesis

In molecular synthesis, 3,6-Dibromo-2-methoxypyridine derivatives have been used for the structural characterization and synthesis of complex molecules. For example, N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its derivatives have been synthesized and structurally characterized, showcasing the diversity of applications in molecular design (Böck et al., 2021).

Pharmaceutical Applications

Advanced Material Synthesis

In the field of material science, 3,6-Dibromo-2-methoxypyridine derivatives are used in the synthesis of advanced materials. A notable example includes the synthesis of polyesters and amphiphilic poly(amide-block-ester)s using methoxypyridines (Liu & Jia, 2004). This demonstrates the compound's versatility in creating new materials with potential applications in various industries.

Spectroscopic Studies

Spectroscopic studies have also leveraged 3,6-Dibromo-2-methoxypyridine derivatives. For example, the pyrolysis of 3-methoxypyridine has been an efficient method to generate pyrrolyl radicals for spectroscopic studies, illustrating the compound's utility in analytical chemistry (Holzmeier et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

3,6-Dibromo-2-methoxypyridine is primarily used as an intermediate in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 3,6-Dibromo-2-methoxypyridine interacts with the organoboron reagent. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3,6-Dibromo-2-methoxypyridine are primarily related to the formation of carbon–carbon bonds. The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is a fundamental process in organic chemistry for the construction of complex organic compounds .

Result of Action

The result of the action of 3,6-Dibromo-2-methoxypyridine in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond. This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action of 3,6-Dibromo-2-methoxypyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components, the temperature, and the solvent used .

Eigenschaften

IUPAC Name |

3,6-dibromo-2-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPLSYHFJSPIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

![tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2740026.png)

![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)

![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)

![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)